molecular formula C11H12N2O3 B5039574 2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- CAS No. 144339-74-2

2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]-

Cat. No.: B5039574
CAS No.: 144339-74-2
M. Wt: 220.22 g/mol
InChI Key: VWXONSZHAWRTEJ-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- is a complex organic compound belonging to the benzopyran family This compound is characterized by the presence of an amino group at the third position and a hydroxyethylamino group at the fourth position on the benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- typically involves multi-step organic reactions. One common method includes the initial formation of the benzopyran core, followed by the introduction of the amino and hydroxyethylamino groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzopyran derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for studying biological processes and interactions due to its unique structure.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of amino and hydroxyethylamino groups makes it particularly versatile for various applications.

Properties

IUPAC Name

3-amino-4-(2-hydroxyethylamino)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c12-9-10(13-5-6-14)7-3-1-2-4-8(7)16-11(9)15/h1-4,13-14H,5-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXONSZHAWRTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)N)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385746
Record name 2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144339-74-2
Record name 2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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